molecular formula C6H7Br2N B1337984 3-(Bromomethyl)pyridine hydrobromide CAS No. 4916-55-6

3-(Bromomethyl)pyridine hydrobromide

Cat. No. B1337984
CAS RN: 4916-55-6
M. Wt: 252.93 g/mol
InChI Key: FNHPUOJKUXFUKN-UHFFFAOYSA-N
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Description

3-(Bromomethyl)pyridine hydrobromide is a chemical compound that serves as a versatile intermediate in organic synthesis. It is particularly useful in the construction of pyridine derivatives, which are important in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound is characterized by the presence of a bromomethyl group attached to a pyridine ring, which is further protonated with hydrobromic acid to form the hydrobromide salt .

Synthesis Analysis

The synthesis of pyridine derivatives often involves halogenated intermediates like 3-(Bromomethyl)pyridine hydrobromide. For instance, hyperbranched polyelectrolytes have been synthesized from commercially available 3,5-lutidine, which upon N-alkylation yielded new compounds, with 3,5-bis(bromomethyl)pyridine hydrobromide showing higher reactivity due to the electron-attractive effect of pyridinium groups . Additionally, the synthesis of 3-Arylthieno[2,3-b]pyridines from 2-bromopyridines through iodine-mediated cyclization demonstrates the utility of brominated pyridines in constructing complex heterocyclic systems . Moreover, the synthesis of 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines under metal-free conditions further exemplifies the diverse synthetic routes enabled by brominated pyridine intermediates .

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives has been extensively studied using various spectroscopic techniques and theoretical calculations. For example, the synthesis and characterization of 3-bromo-5-(2,5-difluorophenyl)pyridine involved X-ray diffraction (XRD) and density functional theory (DFT) studies, which showed good correspondence between experimental and theoretical data . Such studies are crucial for understanding the electronic and steric effects of substituents on the pyridine core, which in turn influence the reactivity and properties of the synthesized compounds.

Chemical Reactions Analysis

Brominated pyridines participate in a variety of chemical reactions, including nucleophilic aromatic substitution (SNAr), carbon-carbon coupling, and cyclization reactions. The regiocontrolled SNAr reaction on 2,3-dihalopyridines with NaSMe to obtain bromo(methylthio)pyridines is a key step in synthesizing thienopyridines . Furthermore, the copper-mediated aerobic oxidative synthesis of 3-bromo-imidazo[1,2-a]pyridines from pyridines and enamides showcases the ability of brominated pyridines to undergo oxidative coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(Bromomethyl)pyridine hydrobromide and related compounds are influenced by their molecular structure. The presence of bromine atoms makes these compounds suitable for further functionalization through various organic reactions. The hyperbranched poly[bis(alkylene)pyridinium]s synthesized from 3,5-bis(bromomethyl)pyridine hydrobromide were characterized by NMR spectroscopy, and their reactivity was quantified through kinetic studies . Additionally, the nonlinear optical properties and biological activities of brominated pyridine derivatives have been investigated, revealing potential applications in materials science and medicinal chemistry .

Scientific Research Applications

Polymer Synthesis

3-(Bromomethyl)pyridine hydrobromide has been utilized in the synthesis of hyperbranched polyelectrolytes. Specifically, 3,5-bis(bromomethyl)pyridine hydrobromide was synthesized and used for the poly(N-alkylation) of monomers to produce these polyelectrolytes. The reaction progress was monitored using NMR spectroscopy, and kinetic studies revealed insights into the reactivity of the compound (Monmoton et al., 2008).

Synthesis of Rupatadine

A study reported a new method for preparing 5-methyl-3-(bromomethyl)pyridine hydrobromide, a key intermediate in the synthesis of the pharmaceutical rupatadine. This method, starting with 5-methylnicotinic acid, was noted for its simplicity, efficiency, and environmental friendliness (Guo, Lu, & Wang, 2015).

Structural and Kinetic Study in Polymerization

Another study focused on the solution polymerization of 3-bromomethyl pyridine hydrobromides, investigating the mechanism and kinetics of the polymerization process. NMR spectroscopy was employed to study the structural aspects of the resulting polymers (Monmoton, Lefebvre, & Fradet, 2008).

Catalysis in Organic Synthesis

Pyridinium hydrobromide perbromide, closely related to 3-(bromomethyl)pyridine hydrobromide, has been used as a catalyst in organic reactions. For instance, it effectively catalyzes the aziridination of olefins, demonstrating its versatility in organic synthesis (Ali, Nikalje, & Sudalai, 1999).

Synthesis of Novel Compounds

The compound has been involved in the synthesis of various organic compounds, including derivatives of the pyrido[3′,2′:4,5]pyrrolo[1,2-c]pyrimidine system, indicating its utility in the preparation of complex organic molecules (Baeza et al., 2010).

Application in Magnetic Nanoparticles

Magnetic nanoparticles linked to pyridinium hydrotribromide groups, for which 3-(bromomethyl)pyridine hydrobromide can be a precursor, have been developed as catalysts. These nanoparticles haveshown effectiveness in the selective oxidation of alcohols and protection of alcohols, highlighting their potential in catalysis and material science applications (Tabari, Pourali, & Zare, 2022).

Sol-Gel Technology

Innovative uses of pyridinium hydrobromide perbromide in sol-gel technology have been explored. For example, it has been used as a recyclable bromination agent in sol-gel matrices, demonstrating its potential in sustainable and efficient chemical processes (Levin et al., 2006).

Synthesis of Bioactive Compounds

3-(Bromomethyl)pyridine hydrobromide has been used in the synthesis of compounds with potential bioactive properties, such as pyridinesulfonamides. These compounds have been investigated for their effects on PI3Kα kinase and anticancer activity, showcasing the compound's relevance in medicinal chemistry (Zhou et al., 2015).

Chemical Reactions and Mechanisms

The compound has been a subject of study in various chemical reactions and mechanisms, such as the synthesis of diquaternary salts and their polarographic reduction, providing insights into the chemical behavior of pyridine derivatives (Attalla, Burnett, & Summers, 1985).

Safety And Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dusts or mists, washing skin thoroughly after handling, wearing protective equipment, and storing it locked up .

Future Directions

While specific future directions for 3-(Bromomethyl)pyridine hydrobromide are not mentioned in the search results, its use as a biochemical reagent in life science research suggests potential for further exploration in this field .

properties

IUPAC Name

3-(bromomethyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN.BrH/c7-4-6-2-1-3-8-5-6;/h1-3,5H,4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNHPUOJKUXFUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10507530
Record name 3-(Bromomethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10507530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)pyridine hydrobromide

CAS RN

4916-55-6
Record name 4916-55-6
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Record name 3-(Bromomethyl)pyridine--hydrogen bromide (1/1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Bromomethyl)pyridine Hydrobromide
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Synthesis routes and methods

Procedure details

To 3-pyridylcarbinol (2 g, 18.3 mmol) was added 47-49% hydrobromic acid (2 mL, 13.7 mmol). The solution was refluxed for 3 hours. The solution was diluted with EtOAc and extracted thrice with EtOAc. The organic layer was dried over MgSO4, filtered and concentrated under reduced pressure to give a solid. The solid was recrystallized in ethanol to afford the title compound as a white solid (2.13 g, 45.8%). ES (+) MS m/e=173 (M+H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
45.8%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
79
Citations
J Guo, Y Lu, J Wang - Heterocyclic Communications, 2015 - degruyter.com
5-Methyl-3-(bromomethyl)pyridine is the key intermediate in the synthesis of rupatadine. In this article, a new preparation of 5-methyl-3-(bromomethyl)pyridine hydrobromide is reported, …
H Zhou, JT Groves - Biophysical chemistry, 2003 - Elsevier
Synthetic hemoprotein model compounds are of great interest due to the vital roles and complexities of hemoproteins. This study reports a novel, self-assembled hemoprotein model, …
B Su, JC Hackett, ES Díaz-Cruz, YW Kim… - Bioorganic & medicinal …, 2005 - Elsevier
Aromatase, the enzyme responsible for estrogen biosynthesis, is a particularly attractive target in the treatment of hormone-dependent breast cancer. The synthesis and biological …
S González-Montiel, R Velázquez-Jiménez… - Available at SSRN … - papers.ssrn.com
A series of coumarin tethered with ao-, m-or p-methyl-pyridine moiety binding in the C-4 position ligands (1–3) and their η 3-allyl palladium complexes (1-Pd–3-Pd) have been designed…
Number of citations: 2 papers.ssrn.com
P Zhang, J Wang, ZR Robertson… - Angewandte …, 2022 - Wiley Online Library
Heterocycles are widespread in pharmaceuticals but methods for their transition metal‐catalyzed functionalization remain limited. This report describes a general, mild, and effective …
J Reniers, S Robert, R Frederick, B Masereel… - Bioorganic & medicinal …, 2011 - Elsevier
Previous studies have shown that harmine is a reversible inhibitor of human monoamine oxidase A (MAO-A). Moreover, the crystal structure of human MAO-A in complex with harmine …
H Zhang, G Zhang, G Liu, Y Xia, M Fang, X Zhu, Z Wu… - Dyes and …, 2019 - Elsevier
… substitution reaction of 3, 4-dihydroxybenzaldehyde (0.50 g, 3.62 mmol) with 2-bromomethyl pyridine hydrobromide (2.30 g, 9.05 mmol), 3-bromomethyl pyridine hydrobromide (2.50 g, …
H Sun, CA Hunter, EM Llamas - Chemical Science, 2015 - pubs.rsc.org
… The ligands with ether linkers (L9 and L10) were synthesized by coupling the corresponding alcohol with 3-bromomethyl pyridine hydrobromide or 3,5-dibromomethyl pyridine …
Number of citations: 36 0-pubs-rsc-org.brum.beds.ac.uk
A Weissberg, M Madmon, S Dagan - International Journal of Mass …, 2016 - Elsevier
Negative electrospray ionization tandem mass spectrometry (ESI-MS/MS) is the first choice for detecting and identifying organophosphorus acids such as alkyl methylphosphonic acids, …
S González-Montiel, R Velázquez-Jiménez… - Transition Metal …, 2023 - Springer
A series of 2-, 3- and 4-pyridylmethyl-coumarin esters ligands (1–3) and their η 3 -allyl palladium complexes (1-Pd–3-Pd) have been designed, synthetized, and characterized. NMR …

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